An In-depth Technical Guide to the Fundamental Properties of Thiodiglycolic Acid
An In-depth Technical Guide to the Fundamental Properties of Thiodiglycolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodiglycolic acid (TDGA), also known as 2,2'-thiodiacetic acid, is a dicarboxylic acid containing a sulfur atom. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, key chemical reactions, and significant applications, with a particular focus on its relevance in metabolic studies and as a biomarker in drug development and toxicology.
Chemical and Physical Properties
Thiodiglycolic acid is a white to grayish crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Thiodiglycolic Acid
| Property | Value | Reference |
| Molecular Formula | C4H6O4S | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 123-93-3 | [1] |
| Appearance | White to grayish crystalline powder | [1] |
| Melting Point | 128-131 °C | [1] |
| Boiling Point | 241.69 °C (rough estimate) | [1] |
| Solubility in Water | 400 g/L | [1] |
| pKa1 | 3.32 (at 25 °C) | [1] |
| pKa2 | 4.29 (at 25 °C) | [1] |
| Density | 1.352 g/cm³ (estimate) | [1] |
| Flash Point | 181.8 °C | [1] |
| Vapor Pressure | 1.01E-06 mmHg (at 25 °C) | [1] |
Synthesis of Thiodiglycolic Acid
Several methods for the synthesis of thiodiglycolic acid have been reported. The most common approaches are detailed below.
Synthesis from Sodium Chloroacetate (B1199739) and Sodium Sulfide (B99878)
A widely used method involves the reaction of sodium chloroacetate with sodium sulfide, followed by acidification.
Experimental Protocol:
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Reaction: A solution of sodium chloroacetate is reacted with a solution of sodium sulfide in an aqueous medium. The reaction is typically carried out at an elevated temperature to ensure completion.
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Acidification: After the reaction, the mixture is cooled and then acidified, typically with a strong mineral acid such as hydrochloric acid or sulfuric acid, to precipitate the thiodiglycolic acid.
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Purification: The crude thiodiglycolic acid is collected by filtration and can be purified by recrystallization from water.[1][2]
Synthesis from Bromoacetic Acid and Hydrogen Sulfide
An alternative synthesis route involves the reaction of bromoacetic acid with hydrogen sulfide in the presence of a catalyst.
Experimental Protocol:
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Reaction Mixture: Bromoacetic acid is mixed with aqueous hydrogen bromide, which acts as a catalyst.
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Reaction Conditions: The mixture is heated in a pressure reactor under a hydrogen sulfide atmosphere. The reaction is typically carried out at temperatures ranging from 90 °C to 220 °C and pressures from 0.1 to 100 atmospheres.[3]
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Isolation: After the reaction, the excess hydrogen sulfide and hydrogen bromide are removed. The crude thiodiglycolic acid is then isolated.
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Purification: The product can be purified by vacuum distillation or recrystallization.
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Caption: Synthesis workflows for thiodiglycolic acid.
Key Chemical Reactions
Thiodiglycolic acid can undergo reactions typical of carboxylic acids and sulfides. A key reaction is its oxidation.
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Oxidation: The sulfur atom in thiodiglycolic acid can be oxidized to a sulfoxide (B87167) and then to a sulfone. Strong oxidizing agents can lead to the formation of thiodiglycolic acid sulfoxide.
Analytical Methodologies
Accurate quantification of thiodiglycolic acid is crucial, particularly in biological matrices for biomarker analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a sensitive and specific method for the determination of thiodiglycolic acid in aqueous samples, including urine.[4]
Experimental Protocol (Urine Analysis):
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Sample Preparation: Urine samples are typically diluted with a solvent, such as methanol, and an internal standard is added.[5] Centrifugation is performed to remove any particulate matter.
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Chromatographic Separation: A reverse-phase C18 column is commonly used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.[4][6]
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Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for thiodiglycolic acid and the internal standard.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of thiodiglycolic acid, often requiring derivatization to increase volatility.
Experimental Protocol (Urine Analysis):
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Sample Preparation and Derivatization: An internal standard is added to the urine sample. This is followed by an extraction step, for instance, with ethyl acetate. The solvent is then evaporated, and the residue is derivatized. A common derivatization agent is N-trimethylsilyl-diethylamine in pyridine, which converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.[7]
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GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).
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MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for quantification.[8][9]
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Caption: Analytical workflows for thiodiglycolic acid.
Metabolic Significance and Applications in Drug Development
Thiodiglycolic acid plays a significant role as a metabolite and biomarker in toxicology and clinical chemistry.
Biomarker for Vinyl Chloride Exposure
Thiodiglycolic acid is a major urinary metabolite of the industrial chemical and known human carcinogen, vinyl chloride.[7][10][11] The metabolic activation of vinyl chloride proceeds via cytochrome P450 enzymes to form the reactive epoxide, chloroethylene oxide, which then rearranges to chloroacetaldehyde. These reactive intermediates are detoxified by conjugation with glutathione (B108866). Subsequent metabolism of the glutathione conjugate leads to the formation and urinary excretion of thiodiglycolic acid.[10][11] Monitoring urinary levels of thiodiglycolic acid is therefore a valuable tool for assessing occupational exposure to vinyl chloride.[7]
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Caption: Metabolic pathway of vinyl chloride to thiodiglycolic acid.
Role in Homocystinuria and Methionine Metabolism
Elevated levels of thiodiglycolic acid in urine have been associated with metabolic imbalances in the methionine cycle, particularly in the context of homocystinuria.[12] Homocystinuria is a group of inherited metabolic disorders characterized by the accumulation of homocysteine. The formation of thiodiglycolic acid in this context is thought to be a consequence of alternative metabolic pathways for homocysteine when its primary metabolic routes are impaired. The determination of urinary thiodiglycolic acid can be a useful diagnostic tool for studying the metabolism of thiolic substances and the roles of vitamins B12 and folate.[12][13]
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Caption: Simplified methionine metabolism and the role of thiodiglycolic acid in homocystinuria.
Other Applications
Beyond its role in metabolism, thiodiglycolic acid has several industrial and laboratory applications:
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Cosmetics: It is used as an antioxidant and reducing agent in cosmetic formulations.[1]
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Chemical Synthesis: It serves as a precursor in the synthesis of various organic compounds, including heterocycles.[1]
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Analytical Chemistry: Thiodiglycolic acid is utilized as a reagent for the detection of heavy metals such as copper, lead, mercury, and silver.[1]
Safety and Handling
Thiodiglycolic acid is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause severe skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Thiodiglycolic acid is a versatile chemical with important applications in various scientific and industrial fields. For researchers and professionals in drug development and toxicology, a thorough understanding of its properties, synthesis, and metabolic significance is crucial. Its role as a biomarker for vinyl chloride exposure and its connection to metabolic disorders like homocystinuria highlight its importance in clinical and environmental analysis. The analytical methods detailed in this guide provide a foundation for its accurate quantification in relevant biological matrices.
References
- 1. Thiodiglycolic acid | 123-93-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS-MS method for simultaneous determination of THCCOOH and THCCOOH-glucuronide in urine: Application to workplace confirmation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 7. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Determination of thiodiglycolic acid in urine with gas chromatography-mass spectrometer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. scialert.net [scialert.net]
- 12. Diagnostic significance of urinary thiodiglycolic acid as a possible tool for studying the role of vitamins B12 and folates in the metabolism of thiolic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
